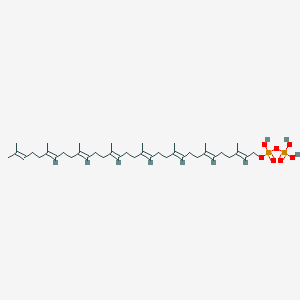![molecular formula C40H77O10P B1233364 (1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
PG(16:0/18:1(11Z)), also known as GPG(16:0/18:1) or GPG(34:1), belongs to the class of organic compounds known as phosphatidylglycerols. These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylglycerols can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PG(16:0/18:1(11Z)) is considered to be a glycerophosphoglycerol lipid molecule. PG(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PG(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PG(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PG(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PG(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, PG(16:0/18:1(11Z)) can be biosynthesized from PGP(16:0/18:1(11Z)); which is mediated by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/18:1(11Z)) and CDP-DG(16:0/18:1(11Z)) can be converted into CL(16:0/18:1(11Z)/16:0/18:1(11Z)) and cytidine monophosphate; which is catalyzed by the enzyme cardiolipin synthase. Furthermore, PG(16:0/18:1(11Z)) can be biosynthesized from PGP(16:0/18:1(11Z)); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Furthermore, PG(16:0/18:1(11Z)) and CDP-DG(16:0/18:1(9Z)) can be converted into CL(16:0/18:1(11Z)/16:0/18:1(9Z)) and cytidine monophosphate through its interaction with the enzyme cardiolipin synthase. Furthermore, PG(16:0/18:1(11Z)) can be biosynthesized from PGP(16:0/18:1(11Z)); which is catalyzed by the enzyme phosphatidylglycerophosphatase and protein-tyrosine phosphatase 1. Finally, PG(16:0/18:1(11Z)) and CDP-DG(16:0/18:2(9Z, 12Z)) can be converted into CL(16:0/18:1(11Z)/16:0/18:2(9Z, 12Z)) and cytidine monophosphate; which is mediated by the enzyme cardiolipin synthase. In humans, PG(16:0/18:1(11Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(11Z)/16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:1(9Z)/16:0) pathway.
1-hexadecanoyl-2-[(11Z)-octadec-9-enoyl]-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and (11Z)-octadec-9-enoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a hexadecanoic acid.
Eigenschaften
Molekularformel |
C40H77O10P |
|---|---|
Molekulargewicht |
749 g/mol |
IUPAC-Name |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-11-enoate |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,37-38,41-42H,3-12,14,16-36H2,1-2H3,(H,45,46)/b15-13-/t37-,38+/m0/s1 |
InChI-Schlüssel |
ADYWCMPUNIVOEA-GPJPVTGXSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCC=CCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)





![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![(2S)-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B1233306.png)
